ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, which are essential for the growth and proliferation of microorganisms and cancer cells.
Comparison with Similar Compounds
Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl group and the ester functional group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBWVNWFBULNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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